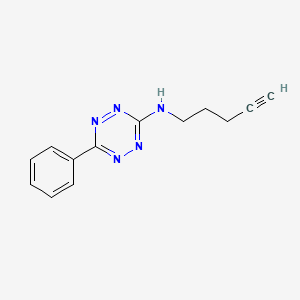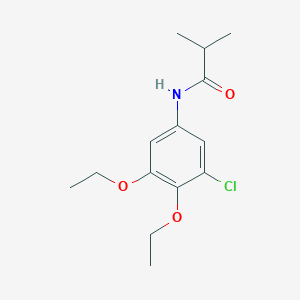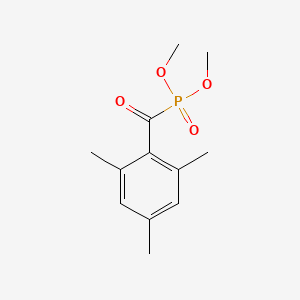
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate is an organic compound with the molecular formula C29H30O4 It is a derivative of benzene and is characterized by the presence of two phenylpropan-2-yl groups attached to a benzene-1,3-dicarboxylate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-phenylpropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and plasticizers due to its structural properties.
作用机制
The mechanism of action of Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Bis(2-methylpropyl) benzene-1,3-dicarboxylate
- Bis(2-ethylhexyl) benzene-1,3-dicarboxylate
- Bis(2-phenylethyl) benzene-1,3-dicarboxylate
Uniqueness
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate is unique due to the presence of phenylpropan-2-yl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
| 90936-87-1 | |
分子式 |
C26H26O4 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H26O4/c1-25(2,21-14-7-5-8-15-21)29-23(27)19-12-11-13-20(18-19)24(28)30-26(3,4)22-16-9-6-10-17-22/h5-18H,1-4H3 |
InChI 键 |
JRKJSYIVUYZZLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC(C)(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






